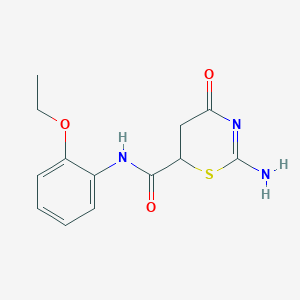![molecular formula C13H18N2O3S B4926561 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels, which are important in a variety of physiological processes.
Mécanisme D'action
The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol involves its interaction with chloride channels. 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol binds to the channel pore and blocks the flow of chloride ions through the channel. This inhibition of chloride channels can have a number of downstream effects on cellular physiology, including changes in membrane potential, ion transport, and cell volume regulation.
Biochemical and Physiological Effects:
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to have a number of biochemical and physiological effects in various cell types. In epithelial cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit transepithelial ion transport and fluid secretion. In smooth muscle cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit contraction and relaxation. In neurons, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to affect synaptic transmission and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride channel activity in a variety of cell types. However, one limitation of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol is its potential for off-target effects, as it may interact with other ion channels or transporters.
Orientations Futures
There are a number of future directions for research on 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol. One area of interest is the development of more selective chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the study of disease states that are associated with altered chloride channel function, such as cystic fibrosis and epilepsy. Additionally, the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the development of novel therapies for these diseases is an area of active research.
Méthodes De Synthèse
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol can be synthesized using a variety of methods. One common method involves the reaction of 2-nitro-5-(1-piperidinyl)thiophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol.
Applications De Recherche Scientifique
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of chloride channels in a number of different cell types, including epithelial cells, smooth muscle cells, and neurons. This makes it a useful tool for studying the physiological functions of chloride channels in these cells.
Propriétés
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXXUDYCUMHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Nitro-5-(piperidin-1-yl)phenyl]sulfanyl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

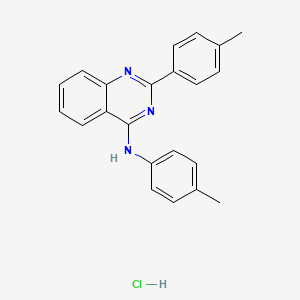
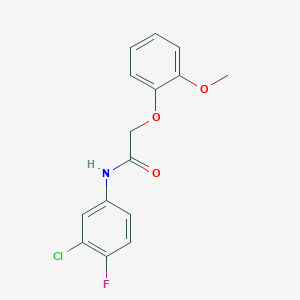
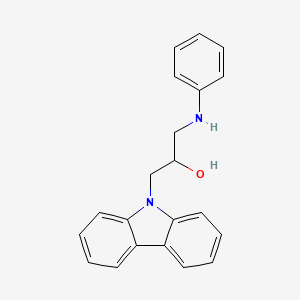
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
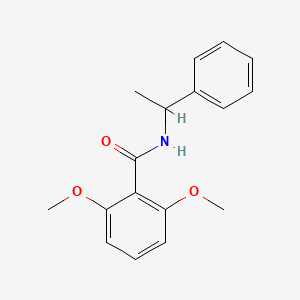
![ethyl 4-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4926537.png)
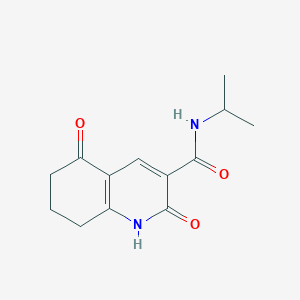
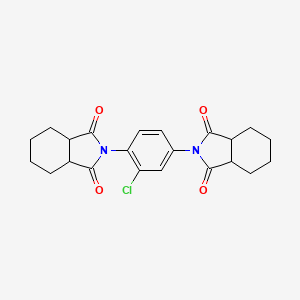
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)
